molecular formula C19H14N4O B12057147 8-Hydroxy-2-quinolinecarboxaldehyde 8-quinolylhydrazone CAS No. 24430-56-6

8-Hydroxy-2-quinolinecarboxaldehyde 8-quinolylhydrazone

Cat. No.: B12057147
CAS No.: 24430-56-6
M. Wt: 314.3 g/mol
InChI Key: MVRYUWHNRSHURE-CIAFOILYSA-N
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Preparation Methods

8-Hydroxy-2-quinolinecarboxaldehyde 8-quinolylhydrazone can be synthesized from 2-methylquinolin-8-ol via oxidation using selenium dioxide . The reaction conditions typically involve heating the reactants in an appropriate solvent under controlled temperature and pressure to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various derivatives.

    Reduction: Reduction reactions can yield different products depending on the reagents used.

    Substitution: It can participate in substitution reactions, where functional groups are replaced by others.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

8-Hydroxy-2-quinolinecarboxaldehyde 8-quinolylhydrazone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 8-Hydroxy-2-quinolinecarboxaldehyde 8-quinolylhydrazone exerts its effects involves its ability to form complexes with metal ions. This interaction can lead to changes in the chemical and physical properties of the compound, making it useful in various analytical and synthetic applications .

Comparison with Similar Compounds

Similar compounds to 8-Hydroxy-2-quinolinecarboxaldehyde 8-quinolylhydrazone include:

These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity. The uniqueness of this compound lies in its specific reactivity and applications in sensitive calcium determination and other analytical uses .

Properties

CAS No.

24430-56-6

Molecular Formula

C19H14N4O

Molecular Weight

314.3 g/mol

IUPAC Name

2-[(E)-(quinolin-8-ylhydrazinylidene)methyl]quinolin-8-ol

InChI

InChI=1S/C19H14N4O/c24-17-8-2-5-14-9-10-15(22-19(14)17)12-21-23-16-7-1-4-13-6-3-11-20-18(13)16/h1-12,23-24H/b21-12+

InChI Key

MVRYUWHNRSHURE-CIAFOILYSA-N

Isomeric SMILES

C1=CC2=C(C(=C1)N/N=C/C3=NC4=C(C=CC=C4O)C=C3)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)NN=CC3=NC4=C(C=CC=C4O)C=C3)N=CC=C2

Origin of Product

United States

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